molecular formula C7H13NO3 B1365087 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester CAS No. 56475-88-8

2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester

Cat. No. B1365087
CAS RN: 56475-88-8
M. Wt: 159.18 g/mol
InChI Key: WEBHRJGTHCNGQS-UHFFFAOYSA-N
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Description

“2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester” is a compound that falls under the category of pyrrolidines . Pyrrolidines are nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by a five-membered ring, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, the oxybenzyl pyrrolidine acid series has been found to offer the best balance of PPARα/γ functional activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by various factors. For example, the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis of Marine Natural Products

The compound has been utilized in the synthesis of marine natural products. Specifically, a study described a five-step synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, starting from a methyl ester of BOC-protected (S)-proline. This process involved stereoselective electrochemical oxidation and introduction of the methoxy group at C5-position by S N 2-substitution of the cyano group followed by hydrolysis, achieving an overall yield of 13% (Sunilkumar, Nagamani, Argade, & Ganesh, 2003).

Production of 5-Substituted Pyrroles

Another research application involves the reaction of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to the production of 5-substituted pyrroles. These products are significant as precursors of prodigiosin, including A-ring substituted analogues (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

S-Methylation of N-Containing Heterocyclic Thiols

Research has also shown that 2-Mercaptopyridine-3-carboxylic acid reacts with methanol under acidic conditions to afford S-methylated methyl esters. This S-methylation occurred for various N-containing heterocyclic thiols with acidic methanol, a reaction proceeding by the attack of mercapto groups on the conjugated acid of methanol (Shimizu, Shimazaki, Kon, & Konakahara, 2010).

Asymmetric Oxidative Coupling

The compound has been used in asymmetric oxidative coupling. One study demonstrated the synthesis of (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid via asymmetric oxidative coupling of a chiral β-naphthol derivative catalyzed by CuCl, leading to significant diastereomeric excess (Xin, Da, Dong, Liu, Wei, & Wang, 2002).

Preparation of Pyridine Derivatives

The compound is integral in the synthesis of pyridine derivatives. For instance, an effective route was developed for the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in the synthesis of certain pyridine derivatives (Horikawa, Hirokawa, & Kato, 2001).

Photomethylation and Photomethoxylation

The compound has applications in photomethylation and photomethoxylation studies. UV-irradiation of methyl 2-pyridinecarboxylate in methanol, for example, led to methylation at specific positions on the pyridine ring, showing potential in chemical synthesis techniques (Sugiyama, Furihata, Takagi, Sato, Akiyama, Satô, & Sugimori, 1981).

Mechanism of Action

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a core component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives have been associated with a variety of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the physicochemical properties of compounds can be influenced by various environmental factors, which can in turn affect their biological activity .

Future Directions

The future directions in the field of pyrrolidine compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

methyl 2-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-6-4-3-5-8(6)7(9)11-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBHRJGTHCNGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436218
Record name Methyl 2-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester

CAS RN

56475-88-8
Record name 1-Pyrrolidinecarboxylic acid, 2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56475-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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